[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester
Overview
Description
[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is used in the synthesis ofDabigatran etexilate , a direct thrombin inhibitor . Therefore, it can be inferred that the compound might interact with proteins involved in the coagulation cascade.
Mode of Action
Given its use in the synthesis of Dabigatran etexilate , it might be involved in inhibiting the action of thrombin, a key enzyme in the coagulation cascade. This would prevent the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation.
Biochemical Pathways
The compound likely affects the coagulation cascade, given its role in the synthesis of Dabigatran etexilate . The coagulation cascade is a series of reactions that ultimately leads to the formation of a fibrin clot. By inhibiting thrombin, the compound prevents the formation of fibrin from fibrinogen, disrupting the cascade and preventing clot formation.
Pharmacokinetics
As a component in the synthesis of dabigatran etexilate , its pharmacokinetic properties would likely be influenced by the properties of the final compound. Dabigatran etexilate is known to be well absorbed and undergoes rapid conversion to the active form, Dabigatran.
Result of Action
The result of the compound’s action would likely be a reduction in blood clot formation, given its role in the synthesis of Dabigatran etexilate , a direct thrombin inhibitor. This could potentially be beneficial in conditions where there is a risk of unwanted clot formation, such as in certain cardiovascular conditions.
Properties
IUPAC Name |
ethyl N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-4-25-16(24)21-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-15(22-14)23(2)3/h5-10H,4H2,1-3H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOVEQHPLFFFLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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